molecular formula C17H23N5OS B2916522 2-Cyclopropyl-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide CAS No. 1436202-11-7

2-Cyclopropyl-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide

Cat. No.: B2916522
CAS No.: 1436202-11-7
M. Wt: 345.47
InChI Key: LZVGSJYDLNKEES-UHFFFAOYSA-N
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Description

2-Cyclopropyl-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C17H23N5OS and its molecular weight is 345.47. The purity is usually 95%.
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Biological Activity

2-Cyclopropyl-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide is a compound that has gained attention in pharmacology due to its potential biological activities, particularly as a kinase inhibitor. This article summarizes its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Cyclopropyl Group : Contributes to the compound's unique reactivity and interaction with biological targets.
  • Pyrazole Moiety : Known for its diverse biological activities, particularly in inhibiting various enzymes.
  • Pyrimidine Carboxamide : Enhances solubility and potential binding interactions with target proteins.

The molecular formula is C15_{15}H20_{20}N4_{4}S, indicating the presence of sulfur which may play a role in its biological activity.

Kinase Inhibition

The primary focus of research on this compound is its potential as a kinase inhibitor . Kinases are critical in regulating cellular processes such as metabolism, cell division, and apoptosis. Inhibitors of these enzymes can be valuable in treating diseases like cancer and diabetes.

  • Mechanism of Action : Preliminary studies suggest that the compound may interact with specific kinases involved in glucose metabolism, which is crucial for managing conditions like diabetes and its complications.
  • Selectivity : The unique structural features of this compound may enhance its selectivity towards particular kinase targets compared to other similar compounds.

Pharmacological Applications

Research indicates that this compound may be effective in treating:

  • Diabetic Complications : Such as nephropathy and neuropathy, by modulating pathways involved in glucose homeostasis.
  • Inflammatory Diseases : Due to its potential to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory responses .

Synthesis

The synthesis of this compound typically involves cyclization reactions using various catalysts to enhance yields. The reaction pathways often include:

  • Cyclization of 1,3-dicarbonyl compounds with hydrazine derivatives .
  • 1,3-Dipolar cycloaddition reactions , which allow for the formation of pyrazole structures.

Case Studies

Several studies have evaluated the biological activity of similar compounds within the pyrazolo[3,4-b]pyridine family. Key findings include:

  • A study on sulfonamide-containing pyrazole derivatives demonstrated their ability to selectively inhibit COX-2, showcasing the potential for anti-inflammatory applications .
  • Another investigation highlighted the efficacy of certain pyrazole derivatives in managing metabolic disorders by targeting specific kinases involved in insulin signaling pathways.

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
6-(4-Hydroxyphenyl)-3-styryl-1H-pyrazolo[3,4-b]pyridineHydroxyphenyl groupKinase inhibition
3-(1-Ethyl-1H-pyrazol-4-yl)-1lambda4-thiomorpholin-1-oneThiomorpholine ringAntimicrobial properties
6-Cyclopropyl-1-methylpyrazolo[3,4-b]pyridineMethyl substitutionAnticancer activity

This table illustrates how variations in structural features can lead to differing biological activities among related compounds.

Properties

IUPAC Name

2-cyclopropyl-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5OS/c1-9(13-8-22(4)21-10(13)2)19-16(23)14-11(3)18-15(12-6-7-12)20-17(14)24-5/h8-9,12H,6-7H2,1-5H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVGSJYDLNKEES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2CC2)SC)C(=O)NC(C)C3=CN(N=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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